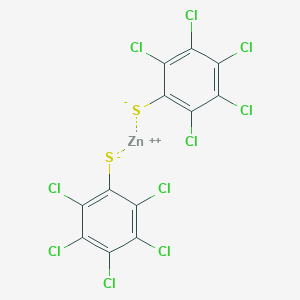

Pentachlorobenzenethiol zinc salt

Vue d'ensemble

Description

Pentachlorobenzenethiol zinc salt is a chemical compound consisting of a zinc ion complexed with pentachlorobenzenethiol. It is known for its catalytic properties in organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-sulfur bonds . The compound has the molecular formula

C12Cl10S2Zn

and a molecular weight of 628.18 g/mol . It is used in various industrial applications, including the rubber industry, where it acts as a peptizer to facilitate the processing of rubber .Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentachlorobenzenethiol zinc salt can be synthesized through the reaction of pentachlorobenzenethiol with zinc salts under controlled conditions. One common method involves the reaction of pentachlorobenzenethiol with zinc acetate in an organic solvent such as ethanol. The reaction is typically carried out at elevated temperatures to ensure complete formation of the zinc salt complex.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Pentachlorobenzenethiol zinc salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pentachlorobenzenethiol zinc salt has a wide range of applications in scientific research:

Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

Mécanisme D'action

The mechanism by which pentachlorobenzenethiol zinc salt exerts its effects involves the coordination of the zinc ion with the thiol group of pentachlorobenzenethiol. This coordination enhances the reactivity of the thiol group, making it more effective in catalyzing various chemical reactions. The zinc ion also stabilizes the intermediate species formed during these reactions, facilitating the overall process.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentachlorobenzenethiol: The parent compound without the zinc ion.

Hexachlorobenzene: A related compound with similar structural features but different reactivity.

Pentachlorophenol: Another chlorinated aromatic compound with different functional groups.

Uniqueness

Pentachlorobenzenethiol zinc salt is unique due to its combination of a zinc ion with a highly chlorinated aromatic thiol. This combination imparts distinct catalytic properties, making it particularly useful in organic synthesis and industrial applications. Its ability to facilitate the formation of carbon-sulfur bonds is a notable feature that distinguishes it from other similar compounds.

Activité Biologique

Pentachlorobenzenethiol zinc salt (PCBT-Zn), with the chemical formula and CAS number 117-97-5, is a compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of PCBT-Zn, detailing its toxicity, mechanisms of action, and relevant research findings.

- Molecular Weight : 628.18 g/mol

- Melting Point : 364-369 °C (dec.)

- Boiling Point : 157.5 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Toxicological Profile

PCBT-Zn is derived from pentachlorophenol (PCP), a known toxicant. The biological activity of PCBT-Zn can be partially attributed to its PCP component, which has been extensively studied for its toxic effects.

Toxicity in Humans and Animals

- Acute Toxicity : PCP is highly toxic when ingested, with an estimated oral lethal dose ranging from 50 to 500 mg/kg for humans . Acute inhalation exposure can lead to severe cardiovascular effects, liver damage, and respiratory issues .

- Chronic Effects : Long-term exposure to PCP has been associated with liver and kidney damage, as well as potential carcinogenic effects . Epidemiological studies suggest links between PCP exposure and specific cancers, including non-Hodgkin's lymphoma .

Ecotoxicity

PCBT-Zn exhibits significant toxicity to aquatic life, with reported LC50 values (the concentration lethal to 50% of test organisms) ranging from 0.1 to 205 µg/L for various fish species . This highlights the compound's potential environmental impact.

The biological activity of PCBT-Zn is influenced by its ability to release zinc ions () upon dissolution in biological fluids. Zinc ions play a crucial role in various biochemical pathways and can induce systemic toxicity:

- Zinc Ion Toxicity : The ion is primarily responsible for the observed toxic effects. It interacts with cellular membranes and can disrupt ion homeostasis, leading to cytotoxicity .

- Cellular Mechanisms : Studies suggest that zinc can induce oxidative stress and inflammation in cells, contributing to its toxic profile . The interaction between zinc ions and cellular components can lead to apoptosis or necrosis depending on the concentration.

Case Studies

- In Vivo Studies : Research involving animal models has shown that exposure to pentachlorophenol results in significant alterations in liver and kidney functions. For example, a study indicated an increase in liver weights at doses as low as 2 mg/kg body weight per day over extended periods .

- Ecotoxicological Assessments : A comprehensive assessment of aquatic organisms exposed to PCBT-Zn revealed that even low concentrations could significantly impact fish populations, leading to recommendations for stringent regulations on its use .

Data Table: Summary of Toxicological Findings

| Study Type | Endpoint | Result |

|---|---|---|

| Acute Toxicity | Oral LD50 | 50 - 500 mg/kg (humans) |

| Chronic Toxicity | Liver Damage | Increased liver weights at 2 mg/kg/day |

| Ecotoxicity | Fish LC50 | 0.1 - 205 µg/L |

| Carcinogenic Risk | Cancer Association | Linked to non-Hodgkin's lymphoma |

Propriétés

IUPAC Name |

zinc;2,3,4,5,6-pentachlorobenzenethiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6HCl5S.Zn/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSIBMFFLJKTPT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[S-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[S-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890494 | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-97-5 | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(pentachlorothiophenolate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.